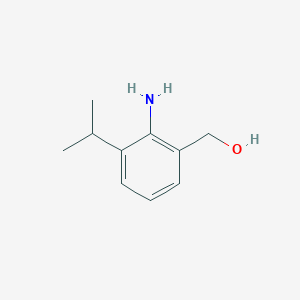
(2-Amino-3-isopropylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-isopropylphenyl)methanol is an organic compound with the molecular formula C10H15NO It features a phenyl ring substituted with an amino group at the second position, an isopropyl group at the third position, and a methanol group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-isopropylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-3-isopropylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of (3-Isopropylphenyl)methanol using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogenation reactors. The choice of catalyst, reaction temperature, and pressure are optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Amino-3-isopropylphenyl)aldehyde or (2-Amino-3-isopropylphenyl)carboxylic acid.
Reduction: Formation of (2-Amino-3-isopropylphenyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Amino-3-isopropylphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Amino-3-isopropylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-3-methylphenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(2-Amino-4-isopropylphenyl)methanol: Isomer with the isopropyl group at the fourth position.
(2-Amino-3-isopropylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-Amino-3-isopropylphenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2-amino-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
ZWNNCQRUINNQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


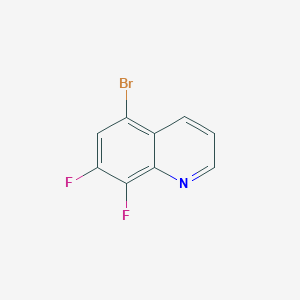
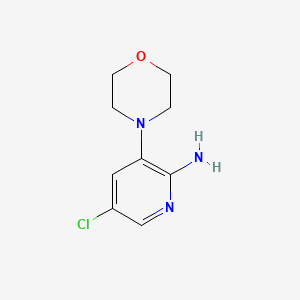
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)
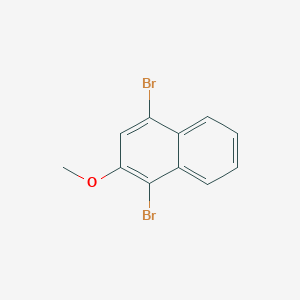
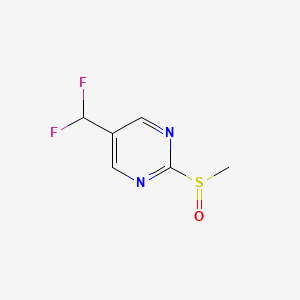
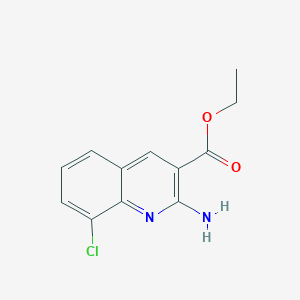
![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
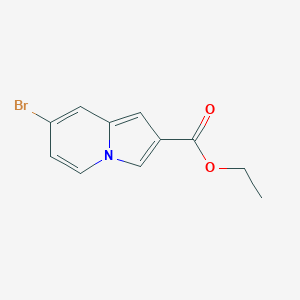

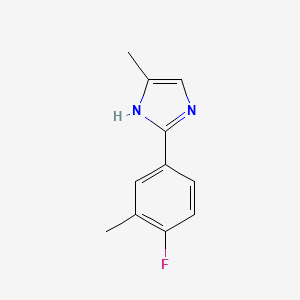
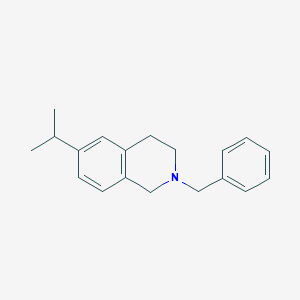
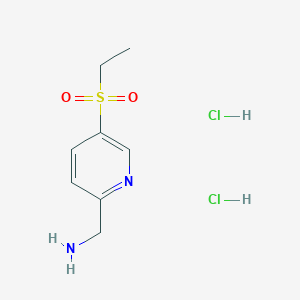
![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)
